Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-22-18(21)12-10-13(14-8-5-9-24-14)19-17-15(12)16(20-23-17)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMLXPTVXVPCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has shown potential in various pharmacological studies, particularly due to its ability to interact with multiple biological targets. Research indicates that derivatives of isoxazole compounds often exhibit anti-inflammatory, analgesic, and anticancer properties.
Case Studies
- Anticancer Activity : Studies have demonstrated that isoxazole derivatives can inhibit tumor growth in vitro and in vivo models, suggesting that this compound may possess similar properties.
Synthetic Chemistry
The synthesis of this compound has been explored through various methodologies, including:
- Cyclization reactions : Utilizing readily available precursors to construct the isoxazole and pyridine rings.
- Functionalization techniques : Modifying the phenyl and thiophene groups to enhance biological activity or selectivity.
Material Science
Research into the use of this compound in material science is emerging, particularly concerning its electronic properties which may be applicable in organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism by which Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties and applications in materials science.
Isoxazole Derivatives: Other isoxazole compounds, which are studied for their biological activities and potential therapeutic uses.
Pyridine Derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its combination of three different aromatic systems (phenyl, thiophene, and pyridine) fused with an isoxazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features an isoxazole ring fused with a pyridine structure, along with a methyl ester functional group, a phenyl ring, and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 299.35 g/mol. The combination of these structural elements contributes to its diverse biological activities.
Biological Activities
Isoxazole derivatives, including this compound, are known for their wide range of biological activities:
- Antitumor Activity : Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate selective cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines while sparing normal cells (WI-38) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against specific pathogens. Isoxazole derivatives are often tested for their effectiveness against bacterial and fungal strains .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be attributed to the compound's ability to modulate inflammatory pathways .
- Neuroprotective Effects : Some studies indicate that isoxazole compounds can interact with neurotransmitter systems, suggesting possible neuroprotective effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:
- Substituent Influence : The presence of the thiophene moiety enhances the compound's lipophilicity and may improve its ability to cross biological membranes.
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 3-methylisoxazolo[5,4-b]pyridine | Methyl group on isoxazole | Anticancer | Lacks thiophene moiety |
| Isoxazolopyridine derivatives | Varies in substituents on pyridine | Antimicrobial | Diverse substituents allow varied activity |
Synthesis Methods
Several synthetic routes have been explored for the preparation of this compound. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors to induce cyclization leading to the formation of the isoxazole ring.
- Esterification : The formation of the methyl ester from corresponding carboxylic acids using methanol in the presence of acid catalysts.
Case Studies
- Cytotoxicity Evaluation : In a study comparing various isoxazole derivatives, this compound exhibited moderate cytotoxicity against HCT-116 cells with an IC50 value around , indicating potential as an anticancer agent .
- Antimicrobial Testing : A series of tests demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate?
Answer:
The synthesis of this compound typically involves multi-component reactions (MCRs) or cyclization strategies. For example:
- Three-component reactions using aldehydes, aminoisoxazoles, and activated carbonyl derivatives under thermal or microwave conditions are effective for constructing the isoxazolo[5,4-b]pyridine core .
- Cyclocondensation of thiophene-2-carboxamide intermediates with methyl acetoacetate or similar esters can introduce the thiophenyl and carboxylate groups .
- Biginelli-like reactions (using aldehydes, β-ketoesters, and thioureas) may be adapted to form fused heterocycles, with subsequent oxidation or sulfurization steps .
Basic: How is the structural integrity of this compound verified after synthesis?
Answer:
Characterization involves a combination of spectroscopic and analytical techniques:
- IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm for thiophene/phenyl groups) and methyl ester signals (δ 3.8–4.0 ppm) .
- Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable) provides definitive confirmation of regiochemistry and stereoelectronic effects .
Advanced: What strategies address regioselectivity challenges during the synthesis of the isoxazolo[5,4-b]pyridine core?
Answer:
Regioselectivity is influenced by:
- Electronic directing groups : Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring guide cyclization to the 5,4-b position .
- Catalytic systems : Lewis acids like ZnCl₂ or Cu(OAc)₂ can stabilize transition states to favor the desired isomer .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Key parameters include:
- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 120°C for esterification) minimizes side reactions .
- Catalyst loading : 10–15 mol% of p-toluenesulfonic acid (PTSA) improves cyclization yields to >70% .
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .
Advanced: What biological activities are hypothesized for this compound, and how are they validated?
Answer:
Based on structural analogs (e.g., isoxazole-thiophene hybrids), potential activities include:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via π-π stacking with the phenyl-thiophene motif. Validate via MTT assays on cancer cell lines .
- Antimicrobial effects : Disruption of bacterial cell membranes via thiophene interactions. Test using MIC assays against Gram-positive/negative strains .
- Mechanistic studies : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins .
Advanced: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposition occurs above 200°C (TGA data for similar compounds). Store at 2–8°C in amber vials .
- Hydrolytic sensitivity : The methyl ester group is prone to hydrolysis in aqueous buffers (pH > 7). Use anhydrous DMSO for stock solutions .
- Light sensitivity : Thiophene moieties degrade under UV light. Store in dark conditions .
Advanced: How are computational methods applied to study the electronic properties of this compound?
Answer:
- DFT calculations (B3LYP/6-31G* level) predict HOMO/LUMO distributions, highlighting electron-rich thiophene and electron-deficient isoxazole regions .
- SAR studies : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., nitro groups) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
